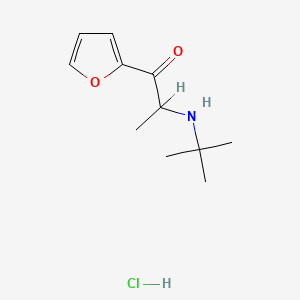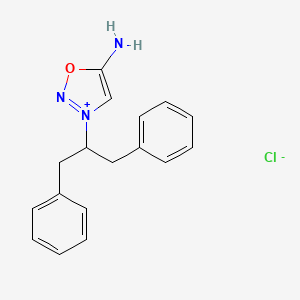
2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by cyclization to form the triazole ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the potential hazards associated with handling nitro compounds.
化学反応の分析
Types of Reactions
2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield various amine derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.
科学的研究の応用
2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups and triazole ring play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and in various industrial applications.
2,4-Dinitrophenylhydrazine: Used in analytical chemistry for the detection of carbonyl compounds.
Uniqueness
2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole is unique due to the combination of its nitro groups and triazole ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
29005-39-8 |
|---|---|
分子式 |
C9H6N6O6 |
分子量 |
294.18 g/mol |
IUPAC名 |
2-(2,4-dinitrophenyl)-4-methyl-5-nitrotriazole |
InChI |
InChI=1S/C9H6N6O6/c1-5-9(15(20)21)11-12(10-5)7-3-2-6(13(16)17)4-8(7)14(18)19/h2-4H,1H3 |
InChIキー |
RCMDTCQQXCRLFG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(N=C1[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


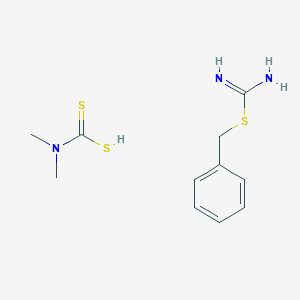
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
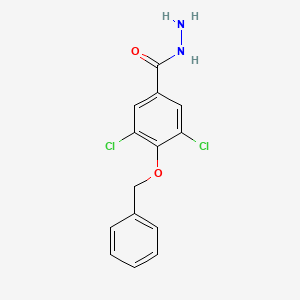
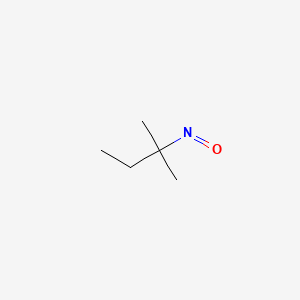
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)

![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
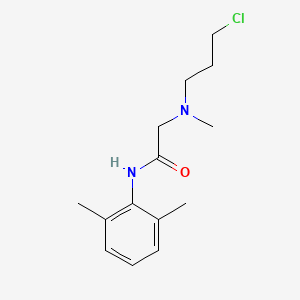


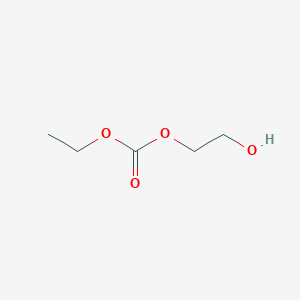
![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)
